TVB-3664 - 2097262-58-1

TVB-3664

Catalog Number: EVT-284458
CAS Number: 2097262-58-1
Molecular Formula: C25H23F3N4O2
Molecular Weight: 468.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TVB-3664 is a potent, selective, and reversible small molecule inhibitor of FASN, developed by 3-V Biosciences. [] It is classified as an antineoplastic agent due to its ability to inhibit the growth of various cancer cells. [, ] In scientific research, TVB-3664 serves as a valuable tool to investigate the role of de novo lipogenesis in cancer development and progression. [, , , , ]

Mechanism of Action

TVB-3664 exerts its anti-cancer effects by inhibiting FASN, the key enzyme responsible for de novo fatty acid synthesis. [, , , ] This inhibition leads to:

  • Reduced tumor cell proliferation and survival: FASN inhibition disrupts lipid synthesis, leading to decreased proliferation and increased apoptosis in various cancer cell lines and patient-derived xenograft models. [, , , , , , ]
  • Alterations in lipid metabolism: TVB-3664 treatment significantly reduces fatty acids and phospholipids while increasing lactosylceramide and sphingomyelin in tumors sensitive to FASN inhibition. []
  • Inhibition of oncogenic signaling pathways: TVB-3664 decreases the activation of Akt, Erk1/2, and AMPK pathways, which are crucial for cancer cell growth and survival. [, , ]
  • Suppression of DNA damage response: TVB-3664 enhances the efficacy of chemotherapy by blocking DNA damage response pathways, such as homologous recombination and non-homologous end joining. []
  • Upregulation of CD36 expression: Inhibition of FASN by TVB-3664 triggers an increase in CD36, a fatty acid transporter, potentially as a compensatory mechanism to sustain tumor cell proliferation. [, ]
Applications
  • Colorectal Cancer: TVB-3664 significantly inhibits the growth of colorectal cancer cells in vitro and in vivo, including patient-derived xenograft models. [, , , , ] It exhibits synergistic effects when combined with chemotherapy and CD36 inhibitors. [, ]
  • Pancreatic Neuroendocrine Cancer: TVB-3664 effectively inhibits the proliferation and colony formation of pancreatic neuroendocrine tumor cells, particularly in the presence of low extracellular lipid levels. []
  • Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs): TVB-3664, combined with lipid deprivation, reduces colony formation and proliferation of GEP-NET cells, suggesting a potential treatment strategy for advanced GEP-NETs. []
  • Non-Small Cell Lung Cancer and Melanoma: TVB-3664 has shown activity against xenografts of non-small cell lung cancer and melanoma. []
Future Directions
  • Biomarker Development: Further research is needed to identify predictive biomarkers for TVB-3664 sensitivity, such as basal AMPK and Akt activation levels. [] This could enable personalized treatment approaches.
  • Combination Therapies: Exploring the efficacy of TVB-3664 in combination with other anti-cancer agents, including immunomodulatory agents and bevacizumab, is warranted. []
  • Understanding Mechanisms of Resistance: Investigating the role of CD36 upregulation in mediating resistance to FASN inhibition will be crucial for optimizing TVB-3664-based therapies. [, ]
  • Clinical Trials: Conducting further clinical trials to evaluate the safety and efficacy of TVB-3664 in various cancer types is essential to translate preclinical findings into clinical practice. []
  • Investigating the Role of the FASN/Notum Axis: Understanding how FASN regulates stem-like properties through the Wnt signaling pathway and Notum expression could provide a rationale for targeting this axis in CRC prevention and treatment. [, ]

TVB-2640

Compound Description: TVB-2640 is a first-in-class, orally available, reversible, potent, and selective Fatty Acid Synthase (FASN) inhibitor. [] It has demonstrated a favorable tolerability profile with no significant adverse events in Phase I clinical trials for solid tumor patients. [] TVB-2640 has shown promising early signs of clinical activity when combined with paclitaxel. []

Relevance: TVB-2640 belongs to the same series of FASN inhibitors as TVB-3664, developed by 3-V Biosciences. Both compounds exhibit similar mechanisms of action, targeting FASN to inhibit tumor growth. [, ]

TVB-3166

Compound Description: TVB-3166 is another novel, selective, and reversible FASN inhibitor developed by 3-V Biosciences. [] It disrupts protein palmitoylation, affecting key oncogenic drivers such as K-Ras and EGFR. []

Relevance: TVB-3166 shares its target, FASN, with TVB-3664 and belongs to the same series of inhibitors. [] They demonstrate comparable efficacy in inhibiting the proliferation of primary and established colorectal cancer cells. []

TVB-3693

Compound Description: TVB-3693 is a selective and reversible small molecule inhibitor of FASN developed by 3-V Biosciences. []

Relevance: Similar to TVB-3664, TVB-3693 targets FASN and shows comparable efficacy in inhibiting colorectal cancer cell proliferation in vitro. [] Both are part of the same series of novel FASN inhibitors. []

Sulfosuccinimidyl Oleate (SSO)

Compound Description: Sulfosuccinimidyl oleate is an irreversible inhibitor of CD36, a fatty acid transporter. [] SSO treatment reduces cell proliferation and induces apoptosis in colorectal cancer cells. [, ]

Relevance: While SSO targets CD36 and TVB-3664 targets FASN, combining these inhibitors shows a synergistic effect on inhibiting colorectal cancer cell proliferation. [] This synergy highlights the interconnectedness of fatty acid uptake (CD36) and de novo synthesis (FASN) in cancer cells.

FTY-720

Compound Description: FTY-720 is an inhibitor of sphingolipid metabolism. [] It disrupts the activity of sphingosine kinases and alters the levels of sphingolipids like sphingosine 1-phosphate (S1P). []

Relevance: Although FTY-720 targets sphingolipid metabolism and TVB-3664 targets FASN, their combined use shows a significant synergistic effect in inhibiting the metastatic properties of colorectal cancer cells. [] This highlights the crucial link between FASN-driven de novo lipogenesis and sphingolipid metabolism in promoting cancer progression.

Properties

CAS Number

2097262-58-1

Product Name

TVB-3664

IUPAC Name

4-[1-[5-[5-(methoxymethyl)-2-(trifluoromethyl)-1H-imidazol-4-yl]-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile

Molecular Formula

C25H23F3N4O2

Molecular Weight

468.48

InChI

InChI=1S/C25H23F3N4O2/c1-14-8-15(2)20(9-19(14)22-21(13-34-3)30-24(31-22)25(26,27)28)23(33)32-11-18(12-32)17-6-4-16(10-29)5-7-17/h4-9,18H,11-13H2,1-3H3,(H,30,31)

InChI Key

YFEOVRCUSPPGFZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C2=C(NC(=N2)C(F)(F)F)COC)C(=O)N3CC(C3)C4=CC=C(C=C4)C#N)C

Solubility

Soluble in DMSO

Synonyms

TVB-3664; TVB 3664; TVB3664.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.